Rebaudioside M (Reb M) is a natural, non-caloric sweetener classified as a steviol glycoside. It is primarily extracted from the leaves of the Stevia rebaudiana Bertoni plant. [, , , , , ] Reb M stands out among other steviol glycosides for its superior sweetness profile, lacking the bitter aftertaste often associated with other stevia-derived sweeteners. [, , , ] Its high sweetness intensity, estimated to be 200-350 times sweeter than sucrose, makes it a highly desirable ingredient for the food and beverage industry. [, ]
Synthesis Analysis
Due to its limited natural abundance in the Stevia rebaudiana plant, efficient synthesis methods are crucial for Reb M's commercial viability. [, , , ] Several approaches have been explored:
Enzymatic Bioconversion: This approach utilizes enzymes like UDP-glucosyltransferases and sucrose synthases to convert more abundant steviol glycosides, such as Rebaudioside A or Rebaudioside D, into Reb M. [, , , , , , , , , , , , ] This method offers higher yields and purity compared to traditional extraction. [, , ]
Fermentation: Engineered microorganisms, like genetically modified yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica, Kluyveromyces phaffii) are utilized to produce Reb M from simple sugars through fermentation. [, , , , , , ] This method bypasses the need for plant extraction and offers scalability for industrial production. [, ]
Molecular Structure Analysis
The chemical reactivity of Reb M is primarily attributed to its glycosidic bonds and hydroxyl groups. [, ]
Hydrolysis: Under acidic conditions, Reb M undergoes hydrolysis, leading to the cleavage of glycosidic bonds and the formation of smaller steviol glycosides and steviol. [, ] These reactions are often studied to understand the stability of Reb M under different processing and storage conditions. []
Glycosylation: Enzymatic glycosylation reactions are central to Reb M synthesis. [, , , , , , , , , , , , ] These reactions involve the transfer of glucose moieties from donor molecules, like sucrose or UDP-glucose, to specific positions on the steviol core, catalyzed by specific glycosyltransferases. [, , , , , , , , , , , , ]
Mechanism of Action
While the precise mechanism by which Reb M elicits a sweet taste response is still under investigation, it is believed to interact with sweet taste receptors on the tongue, similar to other sweeteners. [] These interactions trigger a cascade of signaling events that ultimately lead to the perception of sweetness. []
Physical and Chemical Properties Analysis
Sweetness: Reb M is known for its clean, sugar-like sweetness without a lingering aftertaste, differentiating it from other steviol glycosides. [, , , ] This superior taste profile is a key driver for its application in the food industry. [, , ]
Applications
Food and Beverage Industry: Reb M finds extensive use as a natural, zero-calorie sweetener in various food and beverage products. [, , , , , ] Its clean sweetness profile and high potency make it suitable for a wide range of applications, including:
Beverages: Reb M is utilized in diet and regular soft drinks, flavored waters, teas, and other beverages to reduce or replace sugar content without compromising taste. [, , , ]
Food Products: Reb M is incorporated into dairy products, baked goods, confectionery, and tabletop sweeteners to provide a sugar-like taste with fewer calories. [, , , , ]
Sensory Studies: Reb M serves as a valuable tool in sensory studies to investigate taste perception, aroma-taste interactions, and the influence of sweeteners on salivary characteristics. [, , ]
Scientific Research: The unique properties of Reb M and its derivatives have spurred scientific research in various fields, including:
Plant Science: Investigating the biosynthesis pathways of steviol glycosides in Stevia rebaudiana to enhance Reb M production in plants. [, ]
Biotechnology: Developing and optimizing microbial fermentation processes for large-scale production of Reb M. [, , , ]
Food Science: Exploring the impact of Reb M on the sensory attributes and stability of various food and beverage products. [, ]
Future Directions
Optimized Production: Continued research is needed to further optimize the production of Reb M using sustainable and cost-effective methods, such as enhancing enzymatic bioconversion yields or developing more efficient microbial fermentation strains. [, , ]
Taste Modulation: Further investigation is warranted to fully understand the interaction of Reb M with taste receptors and to explore its potential for modulating taste perception in conjunction with other sweeteners or flavoring agents. [, ]
Related Compounds
Rebaudioside A
Compound Description: Rebaudioside A, a steviol glycoside naturally found in the Stevia rebaudiana Bertoni plant, serves as a precursor compound in various enzymatic reactions to produce Rebaudioside M [, , , , ]. It possesses a sweet taste profile but exhibits a slightly bitter aftertaste compared to Rebaudioside M [, ].
Relevance: Structurally, Rebaudioside A is closely related to Rebaudioside M, differing only in the presence of an additional glucose moiety in Rebaudioside M. This structural similarity makes Rebaudioside A a vital substrate for producing Rebaudioside M through enzymatic glycosylation, frequently employing UDP-glucosyltransferases [, ]. The shared origin from Stevia rebaudiana and their applications as sweeteners further highlight their relevance, although Rebaudioside M is favored due to its superior taste profile [, ].
Rebaudioside B
Compound Description: Rebaudioside B is a steviol glycoside formed through the base hydrolysis of Rebaudioside M []. It is less sweet than Rebaudioside M [].
Relevance: The formation of Rebaudioside B by hydrolyzing Rebaudioside M showcases the structural relationship between these two steviol glycosides. This connection offers insights into the chemical structure and degradation pathways of Rebaudioside M [].
Rebaudioside C
Compound Description: Rebaudioside C is a natural steviol glycoside found in Stevia rebaudiana and serves as a starting material for synthesizing Rebaudioside M [].
Relevance: Rebaudioside C's role as a precursor in the chemical synthesis of Rebaudioside M [] highlights a distinct pathway compared to the commonly researched enzymatic routes. This method offers an alternative production route for Rebaudioside M, emphasizing the diversity in its synthesis and potential applications.
Rebaudioside D
Compound Description: Rebaudioside D is another steviol glycoside found in Stevia rebaudiana. Like Rebaudioside A, it can be enzymatically converted into Rebaudioside M using UDP-glucosyltransferases [, , , ]. It exhibits less sweetness compared to Rebaudioside M [].
Relevance: Sharing a similar biosynthetic pathway with Rebaudioside M [] and serving as a substrate for Rebaudioside M production [, ] emphasizes its close relationship with Rebaudioside M. Both compounds are also subjected to parallel research regarding their production through enzymatic conversions, highlighting their significance in the pursuit of natural sweeteners [].
Rebaudioside E
Compound Description: Rebaudioside E is a steviol glycoside and a potential precursor for Rebaudioside M production [, ].
Relevance: Research has shown that Rebaudioside E can be effectively biotransformed into Rebaudioside M using specific glycosyltransferases [, ]. This conversion further demonstrates the interconnected nature of steviol glycosides and their potential for biocatalytic modifications to produce the more desirable Rebaudioside M.
Rebaudioside F
Compound Description: Rebaudioside F is a steviol glycoside analyzed alongside Rebaudioside M in studies focusing on developing rapid and efficient analytical methods for steviol glycosides in food and dietary supplements [].
Relevance: While not directly involved in Rebaudioside M's synthesis or modification, the simultaneous analysis of Rebaudioside F with Rebaudioside M [] highlights its presence in similar products and the need for efficient analytical techniques to differentiate between these compounds.
Rebaudioside I
Compound Description: Rebaudioside I, a steviol glycoside, is studied alongside Rebaudioside M in research aiming to develop efficient analytical techniques for quantifying steviol glycosides in various matrices [].
Relevance: Rebaudioside I's inclusion in analytical methods targeting Rebaudioside M [] suggests their co-occurrence in natural or processed forms, emphasizing the need for accurate quantification and differentiation for regulatory and quality control purposes.
Rebaudioside N
Compound Description: Rebaudioside N is a minor steviol glycoside found in Stevia rebaudiana, often co-extracted and purified along with Rebaudioside M [].
Relevance: This co-occurrence and the shared extraction and purification processes emphasize their close relationship and the challenges associated with separating and identifying individual steviol glycosides [].
Rebaudioside KA
Compound Description: Rebaudioside KA, a steviol glycoside, is often extracted and purified alongside Rebaudioside M from Stevia rebaudiana [].
Relevance: The shared origin and extraction processes of Rebaudioside KA and Rebaudioside M [] point towards potential similarities in their physicochemical properties and the complexities involved in isolating individual steviol glycosides from the plant.
15α-Hydroxy-Rebaudioside M
Compound Description: 15α-Hydroxy-Rebaudioside M is a derivative of Rebaudioside M containing a hydroxyl group at the C-15 position in its core structure [].
Relevance: This compound highlights the potential structural diversity within the Rebaudioside family and the existence of naturally occurring Rebaudioside M derivatives. Understanding the properties of 15α-Hydroxy-Rebaudioside M can offer insights into the structure-activity relationship of Rebaudioside M and aid in discovering novel sweeteners with improved profiles [].
Stevioside
Compound Description: Stevioside, a prominent steviol glycoside found in Stevia rebaudiana, is a precursor compound that can be converted to Rebaudioside M using engineered enzymatic pathways [].
Relevance: The successful conversion of Stevioside to Rebaudioside M highlights the potential for developing sustainable and efficient biocatalytic processes for producing high-demand steviol glycosides like Rebaudioside M from readily available precursors [].
Compound Description: Dulcoside A is a steviol glycoside analyzed alongside Rebaudioside M in studies focusing on developing rapid and efficient analytical methods for steviol glycosides in food and dietary supplements [].
Relevance: The presence of Dulcoside A in the same analytical scope as Rebaudioside M suggests their co-existence in various food and supplement products, highlighting the need for accurate quantification and differentiation in complex matrices [].
Rubusoside
Compound Description: Rubusoside is a steviol glycoside commonly analyzed alongside Rebaudioside M, particularly in research developing efficient and rapid analytical methods for quantifying these sweeteners [].
Relevance: The inclusion of Rubusoside in analytical methods targeting Rebaudioside M [] emphasizes the need for reliable and specific techniques to distinguish and quantify these compounds, especially in commercially available products where they may co-exist.
Steviolbioside
Compound Description: Steviolbioside is a steviol glycoside commonly analyzed with Rebaudioside M, particularly in studies aiming to develop efficient and rapid analytical methods for determining steviol glycoside content [].
Relevance: Although not directly involved in the synthesis or modification of Rebaudioside M, the co-analysis of Steviolbioside with Rebaudioside M [] highlights the importance of developing robust analytical methods capable of separating and quantifying multiple steviol glycosides present in complex mixtures.
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